

physical and chemical properties of beta-cyfluthrin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-Cyfluthrin*

Cat. No.: B2862585

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Beta-Cyfluthrin**

Introduction

Beta-cyfluthrin is a synthetic pyrethroid insecticide widely used in agriculture, horticulture, and public health to control a broad spectrum of pests.^{[1][2][3]} It functions as a non-systemic insecticide with both contact and stomach action.^{[2][4]} As a Type II pyrethroid, it is characterized by the presence of an alpha-cyano group, which contributes to its high insecticidal activity.^[5] This technical guide provides a comprehensive overview of the physical and chemical properties of **beta-cyfluthrin**, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Beta-cyfluthrin is an isomeric mixture of two of the four biologically active diastereoisomeric pairs of cyfluthrin.^{[4][6]} Specifically, it contains diastereomer II (300-400 g/kg) and diastereomer IV (570-670 g/kg).^[4]

Table 1: Chemical Identification of **Beta-Cyfluthrin**

Identifier	Value	References
IUPAC Name	A mixture of the enantiomeric pair (R)- α -cyano-4-fluoro-3-phenoxybenzyl (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (S)- α -cyano-4-fluoro-3-phenoxybenzyl (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate with the enantiomeric pair (R)- α -cyano-4-fluoro-3-phenoxybenzyl (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (S)- α -cyano-4-fluoro-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.	[4]
CAS Name	cyano(4-fluoro-3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate	[4]
CAS Number	1820573-27-0	[4] [5] [7] [8]
EC Number	269-855-7	[4]
Molecular Formula	C ₂₂ H ₁₈ Cl ₂ FNO ₃	[5] [7] [8]
Molecular Weight	434.29 g/mol	[5] [7] [8] [9]
Synonyms	Baythroid XL, Beta-Baythroid, Bulldock	[7]

Physical and Chemical Properties

The physicochemical properties of **beta-cyfluthrin** are critical for understanding its environmental fate, bioavailability, and toxicological profile. These properties are summarized in the table below.

Table 2: Physical and Chemical Properties of **Beta-Cyfluthrin**

Property	Value	Notes	References
Physical State	White to off-white solid; colorless crystals (pure). The technical product is a brown, oily, viscous mass.		
Melting Point	82 °C (range: 82-96 °C)	Diastereoisomer II: 80.71 °C	[1][4]
Boiling Point	Decomposes before boiling	Degradation starts at 210 °C	[4]
Vapor Pressure	2.8 x 10 ⁻³ mPa (at 20 °C)	Isomer mean, indicates low volatility.	[4]
Water Solubility	Very low solubility. Isomer II: 1.9 µg/L; Isomer IV: 2.9 µg/L (at 20°C, pH 7)		[1][4][10][11]
Solubility in Organic Solvents (at 20 °C)	Toluene: >200 g/L; Dichloromethane: >200 g/L; Isopropanol: 2-10 g/L; n-Hexane: 1-5 g/L		[10]
Octanol/Water Partition Coefficient (log K _{ow})	6.18 (at 22 °C)	Indicates high lipophilicity and potential for bioaccumulation.	[12]
Henry's Law Constant	0.347 Pa m ³ mol ⁻¹ (at 25 °C)		[4]

Stability and Degradation

Beta-cyfluthrin's stability is influenced by environmental factors, particularly pH.

- Hydrolysis: It is stable at pH 4 and 7 but hydrolyzes rapidly at pH 9. At 25°C and pH 7, the half-life for the sum of diastereoisomers I + II is 120 days.[1]
- Soil Degradation: In soil, **beta-cyfluthrin** is considered not persistent, with a typical aerobic degradation half-life (DT50) of around 13 days.[3] Degradation can be stereoselective, with the trans-diastereomer degrading faster than the cis-diastereomer in some soils.[13][14] Isomerization between diastereomers can also occur during the degradation process.[13][14]
- Biotransformation: The initial step in the biotransformation of cyfluthrin is the hydrolysis of the ester bond.[8] Microbial degradation by fungi and bacteria involves ester hydrolysis and oxidation, producing metabolites such as 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanoic acid and α -cyano-4-fluoro-3-phenoxy benzyl alcohol.[15][16]

Experimental Protocols

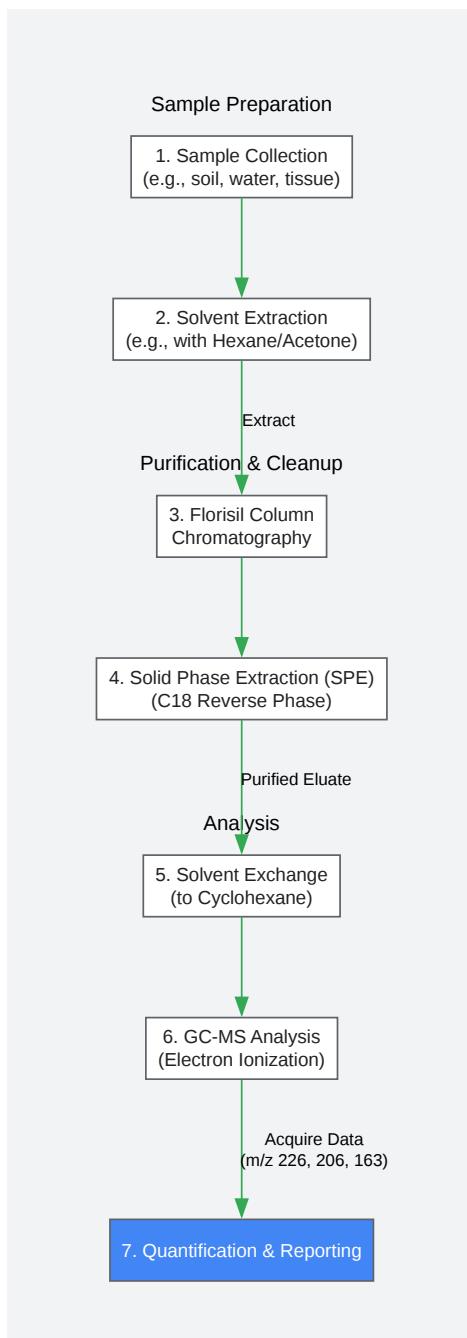
Determination of Water Solubility (OECD Guideline 105)

This protocol describes the flask method for determining the water solubility of substances with very low solubility.

- Principle: A sufficient amount of the test substance is dissolved in water to produce a saturated solution. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
- Apparatus:
 - Constant temperature bath.
 - Glass flasks with stoppers.
 - Centrifuge capable of maintaining the same temperature.
 - Analytical instrument appropriate for the substance (e.g., HPLC, GC).
- Procedure:
 1. An excess amount of **beta-cyfluthrin** is added to a flask containing deionized water.

2. The flask is agitated in a constant temperature bath (e.g., 20°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
3. To separate undissolved material, the solution is centrifuged at the same temperature.
4. A sample of the clear supernatant is carefully removed for analysis.
5. The concentration of **beta-cyfluthrin** in the sample is quantified using a validated analytical method.
6. The experiment is repeated to ensure reproducibility.

Determination of Vapor Pressure (EC Method A4)

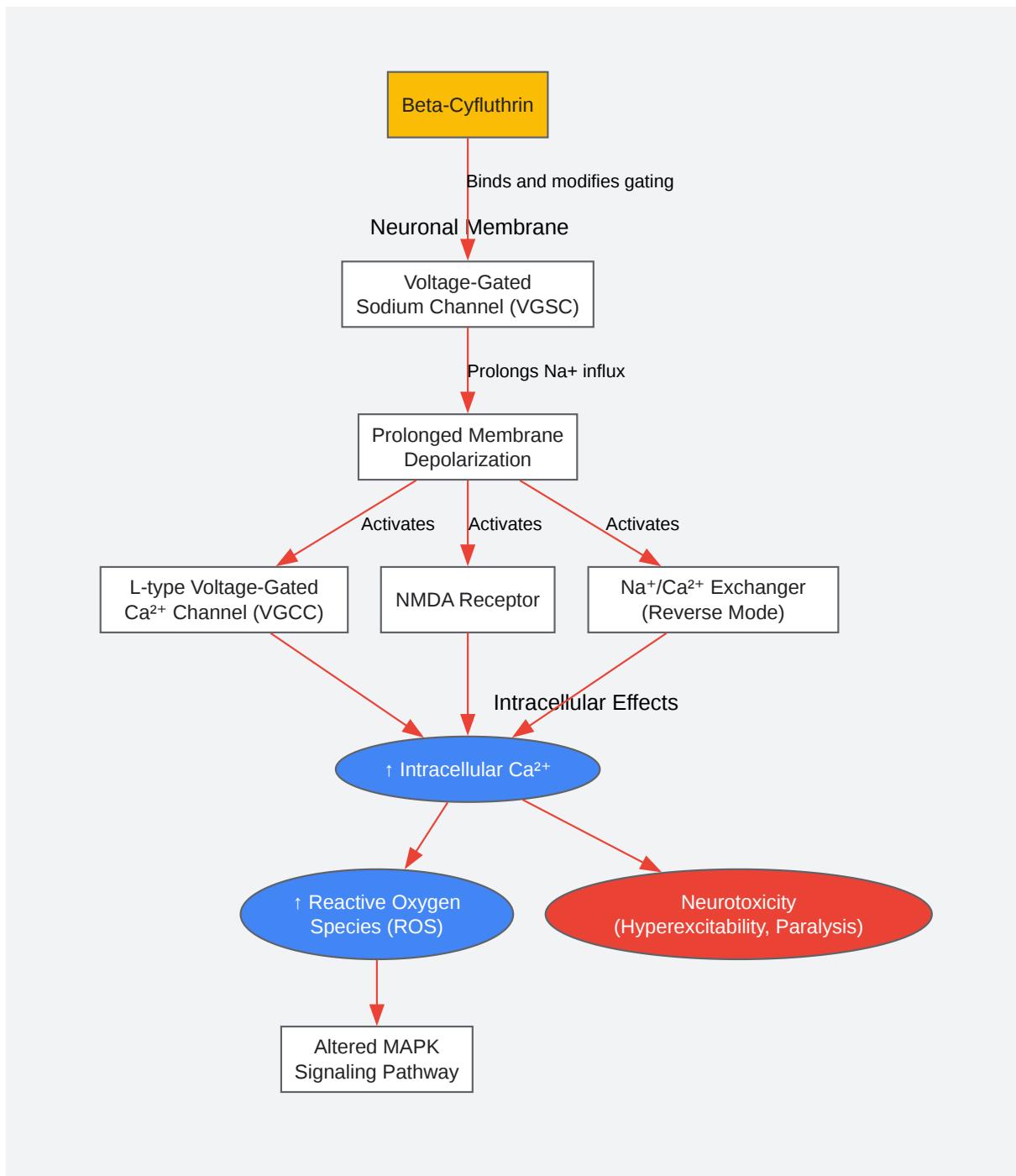

This protocol outlines the gas saturation method for determining the vapor pressure of substances with low volatility.

- Principle: A stream of inert gas is passed through or over the test substance at a controlled rate slow enough to ensure saturation. The amount of substance transported by the gas is determined, and the vapor pressure is calculated from the mass of substance transported and the volume of gas used.
- Apparatus:
 - Constant temperature bath.
 - Saturation column containing the test substance on a solid support (e.g., glass beads).
 - Gas flow control and measurement system (e.g., mass flow controller).
 - Trapping system to collect the vaporized substance (e.g., sorbent tubes).
 - Analytical instrument for quantification (e.g., GC-MS).
- Procedure:
 1. The saturation column is loaded with **beta-cyfluthrin** and placed in the constant temperature bath.

2. A controlled flow of an inert gas (e.g., nitrogen) is passed through the column.
3. The gas exiting the column, now saturated with the substance's vapor, passes through the trapping system.
4. After a set period, the trapped substance is eluted from the sorbent and quantified.
5. The vapor pressure (P) is calculated using the ideal gas law: $P = (m/V) * (RT/M)$, where 'm' is the mass of the substance, 'V' is the volume of gas, 'R' is the ideal gas constant, 'T' is the temperature, and 'M' is the molecular weight.

Analysis of Beta-Cyfluthrin Residues (GC-MS Method)

This is a general workflow for the analysis of **beta-cyfluthrin** residues in environmental or biological samples.[\[17\]](#)


[Click to download full resolution via product page](#)

Caption: Workflow for **Beta-Cyfluthrin** residue analysis.

Mechanism of Action and Signaling Pathways

Beta-cyfluthrin's primary mode of action is as a sodium channel modulator, which is characteristic of pyrethroid insecticides.^[4] It acts on the nervous system of insects, causing rapid knockdown and long-lasting activity.^[2]

The interaction with voltage-gated sodium channels (VGSCs) leads to prolonged channel opening and membrane depolarization. This initial event triggers a cascade of downstream effects, notably disrupting intracellular calcium homeostasis. Studies in mammalian neurons show that this depolarization leads to an influx of calcium through multiple pathways, including L-type voltage-gated calcium channels (VGCCs) and N-methyl-D-aspartate (NMDA) receptors, and also involves the reverse operation of the $\text{Na}^+/\text{Ca}^{2+}$ exchanger.[18][19] Recent research also indicates that **beta-cyfluthrin** can induce reactive oxygen species (ROS) production, which in turn alters mitogen-activated protein kinase (MAPK) signaling pathways.[20]

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Beta-Cyfluthrin** neurotoxicity.

Conclusion

Beta-cyfluthrin is a potent insecticide whose efficacy is derived from its specific chemical structure and physicochemical properties. Its high lipophilicity, low water solubility, and potent interaction with insect sodium channels define its biological activity and environmental behavior. A thorough understanding of these properties, determined through standardized experimental protocols, is essential for its effective and safe use, as well as for the development of new and improved pest control agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Supply Insecticide Beta-cyfluthrin, Beta-cyfluthrin 25g/L EC, 25g/L EW, 25g/L ME, 100g/L EC, 125g/L SC, beta cyfluthrin products, insecticides and pesticides, pest control chemicals, beta cyfluthrin, pesticides for vegetables, pesticide suppliers [essencechem.com]
- 3. awhhe.am [awhhe.am]
- 4. Beta-cyfluthrin (Ref: OMS 3051) [sitem.herts.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 7. beta-Cyfluthrin | CAS 1820573-27-0 | LGC Standards [lgcstandards.com]
- 8. Beta-Cyfluthrin | C22H18Cl2FNO3 | CID 56608859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. chembk.com [chembk.com]
- 11. beta-cyfluthrin CAS#: 1820573-27-0 [m.chemicalbook.com]
- 12. fao.org [fao.org]
- 13. Stereo and enantioselective degradation of beta-Cypermethrin and beta-Cyfluthrin in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- 15. Biodegradation of beta-cyfluthrin by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fao.org [fao.org]
- 18. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Beta-cyfluthrin impairs implantation process by inducing mitochondrial defects and changes in reactive oxygen species-mediated signaling pathways in porcine trophectoderm and uterine luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of beta-cyfluthrin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2862585#physical-and-chemical-properties-of-beta-cyfluthrin\]](https://www.benchchem.com/product/b2862585#physical-and-chemical-properties-of-beta-cyfluthrin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

